molecular formula C23H22N4OS B2871663 N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide CAS No. 1021208-07-0

N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide

Cat. No. B2871663
CAS RN: 1021208-07-0
M. Wt: 402.52
InChI Key: XATRFVOBAFANGH-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a useful research compound. Its molecular formula is C23H22N4OS and its molecular weight is 402.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives, including N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide and (E)‑N‑(2‑(1‑(2‑hydroxy‑6‑methyl‑4‑oxo‑4H‑pyran‑3‑yl)ethylideneamino)phenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, have been utilized in the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activities, demonstrating the potential for pyrazole-acetamide derivatives in developing antioxidant agents (Chkirate et al., 2019).

Antimicrobial Activities

A novel series of thiazole derivatives synthesized by incorporating a pyrazole moiety have shown significant antibacterial and antifungal activities. This indicates the potential application of such compounds in antimicrobial drug development (Saravanan et al., 2010).

Chemoselective Acetylation

N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, was synthesized via chemoselective monoacetylation using Novozym 435. This process demonstrates the application of pyrazole-acetamide derivatives in synthesizing intermediates for important medicinal compounds (Magadum & Yadav, 2018).

Antitumor Evaluation

Polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, including thiazole, pyrazole, and coumarin rings, exhibited high inhibitory effects on human cancer cell lines. This highlights the role of pyrazole-acetamide derivatives in cancer research and potential therapy development (Shams et al., 2010).

Insecticidal Activities

Novel heterocycles incorporating a thiadiazole moiety synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide showed promising insecticidal activities against the cotton leafworm, Spodoptera littoralis. This research opens avenues for developing new agrochemicals based on pyrazole-acetamide derivatives (Fadda et al., 2017).

properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-3-17-6-4-5-7-19(17)25-22(28)15-29-23-21-14-20(26-27(21)13-12-24-23)18-10-8-16(2)9-11-18/h4-14H,3,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATRFVOBAFANGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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